ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate
Overview
Description
Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, a hydroxyamino group, and a methylsulfonylphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate typically involves multiple steps, including the formation of the benzoyl group, the introduction of the hydroxyamino group, and the attachment of the methylsulfonylphenyl group. Common reagents used in these reactions include benzoyl chloride, hydroxylamine, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, benzyl derivatives, and various substituted phenyl derivatives. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to the active site of enzymes, while the hydroxyamino group can participate in hydrogen bonding or electrostatic interactions. The methylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-phenylpropanoate
- Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylphenyl)propanoate
- Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-sulfonylphenyl)propanoate
Uniqueness
Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-3-26-19(22)17(20(23)18(21)15-7-5-4-6-8-15)13-14-9-11-16(12-10-14)27(2,24)25/h4-12,17,23H,3,13H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCAHMYRXVINV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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